![molecular formula C29H27N5O5S B2988632 2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 896682-45-4](/img/structure/B2988632.png)
2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule that contains several functional groups, including a phenylpiperazine, a quinazolinone, and a thioacetamide group. Phenylpiperazines are a class of compounds that often exhibit biological activity and are found in a variety of pharmaceutical drugs. Quinazolinones are a type of heterocyclic compound that also often exhibit pharmacological activity. Thioacetamides are sulfur analogs of acetamides and are often used in organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinazolinone structure, followed by the addition of the phenylpiperazine and thioacetamide groups. The exact methods would depend on the specific reactions used and the availability of starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenylpiperazine and quinazolinone groups would likely contribute to the rigidity of the molecule, while the thioacetamide group could potentially participate in hydrogen bonding or other intermolecular interactions.Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The phenylpiperazine group could potentially undergo reactions at the nitrogen atoms, while the carbonyl groups in the quinazolinone and thioacetamide groups could potentially undergo reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar groups could potentially make it soluble in polar solvents, while the presence of multiple aromatic rings could potentially make it soluble in nonpolar solvents.Applications De Recherche Scientifique
Antihistaminic Activity
Quinazoline derivatives have been synthesized and investigated for their potential as H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in animal models. These compounds exhibit lower sedation compared to chlorpheniramine maleate, suggesting their potential for development as new classes of antihistamines (Alagarsamy, Solomon, Murugan, 2007).
Antimicrobial Activity
Studies on quinazoline and acetamide derivatives have demonstrated good antimicrobial activities. The synthesized compounds showed high activity against various bacterial strains, with some compounds displaying higher activity than standard drugs used for peptic ulcer and ulcerative colitis treatment (Fahim, Ismael, 2019).
Antitumor Activity
Research on 3-benzyl-substituted-4(3H)-quinazolinones has revealed broad-spectrum antitumor activity in vitro, with certain compounds showing considerable potency compared to the control 5-FU. This suggests their potential in developing treatments for various cancers (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, El-Azab, 2016).
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
Quinazoline derivatives have been synthesized and evaluated for their curative activity against acetic acid-induced ulcer models, showing significant effectiveness. These compounds have exhibited curative ratios comparable or superior to standard drugs, with no reported side effects on liver and kidney functions (Alasmary, Awaad, Alafeefy, El-meligy, Alqasoumi, 2017).
Positive Inotropic Activity
N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have shown favorable positive inotropic activity, which could be beneficial for developing new treatments for cardiovascular diseases (Zhang, Cui, Hong, Quan, Piao, 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure.
Orientations Futures
Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activity. It could potentially be a candidate for drug development if it exhibits desirable pharmacological activity.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and specific analysis, more information or experimental data would be needed.
Propriétés
IUPAC Name |
2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c30-26(35)17-40-29-31-23-15-25-24(38-18-39-25)14-22(23)28(37)34(29)16-19-6-8-20(9-7-19)27(36)33-12-10-32(11-13-33)21-4-2-1-3-5-21/h1-9,14-15H,10-13,16-18H2,(H2,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBUIVQKDLKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)N)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2988549.png)
![Methyl 3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2988550.png)
![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2988551.png)
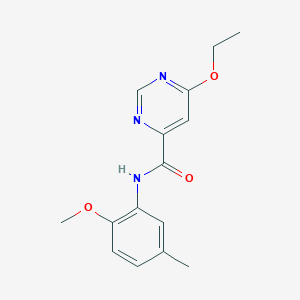
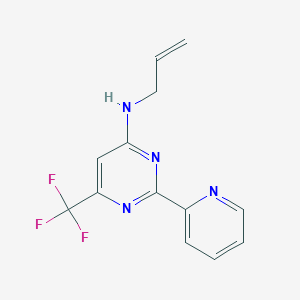
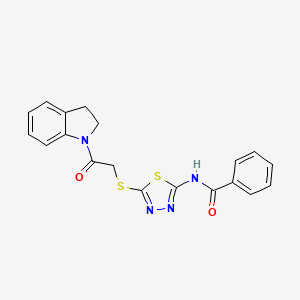
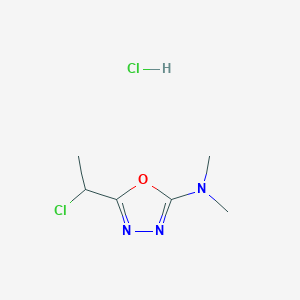
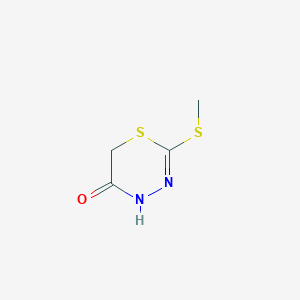
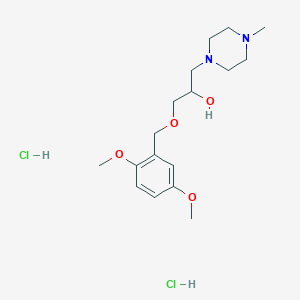
![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)
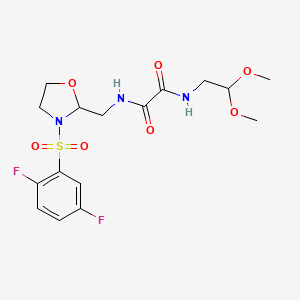
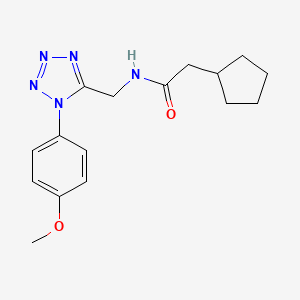
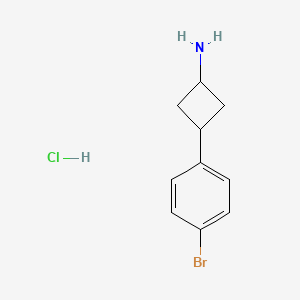
![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)